molecular formula C9H11NO B585561 N-Phenylpropanamide-d3 CAS No. 1346598-63-7

N-Phenylpropanamide-d3

Cat. No.: B585561
CAS No.: 1346598-63-7
M. Wt: 152.21 g/mol
InChI Key: ZTHRQJQJODGZHV-FIBGUPNXSA-N
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Description

N-Phenylpropanamide-d3: is a deuterated analog of N-Phenylpropanamide, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and biochemistry .

Scientific Research Applications

N-Phenylpropanamide-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpropanamide-d3 typically involves the reaction of deuterated propionic acid with aniline. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions: N-Phenylpropanamide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Phenylpropanamide-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound provide a unique advantage in studying these interactions, as they can be traced using spectroscopic techniques. This allows for a detailed understanding of the binding and activity of the compound at the molecular level .

Comparison with Similar Compounds

Uniqueness: N-Phenylpropanamide-d3 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various biological and chemical systems, making it a valuable tool in scientific investigations .

Properties

CAS No.

1346598-63-7

Molecular Formula

C9H11NO

Molecular Weight

152.21 g/mol

IUPAC Name

3,3,3-trideuterio-N-phenylpropanamide

InChI

InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3

InChI Key

ZTHRQJQJODGZHV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)NC1=CC=CC=C1

SMILES

CCC(=O)NC1=CC=CC=C1

Canonical SMILES

CCC(=O)NC1=CC=CC=C1

Synonyms

Propionanilide-d3;  N-Phenylpropionamide-d3;  NSC 58952-d3;  R 50977-d3; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

iPr2EtN (4.72 mL, 27.1 mmol) was added to a solution of (4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine (80) (27.1 mmol) in CH2Cl2. The solution was cooled to 0° C. in an ice bath, then propionyl chloride (5.17 mL, 59.6 mmol) was added dropwise. The reaction was allowed to warm slowly to room temperature, with stirring, overnight. CH2Cl2 and 10% aqueous NaOH was added. The organic layer was removed and the aqueous layer extracted with CH2Cl2 (2×). The organic extracts were dried with sodium sulfate, filtered and concentrated in vacuo. The resulting oily residue was purified by silica gel chromatography (97:1:2::Hexanes:CH2Cl2:2N NH3 in EtOH) to obtain 4-benzyl-1,4-oxazepan-2-ylmethyl)-N-phenylpropionamide (81) as a pale yellow oil. 1H NMR (CDCl3, ppm) 7.36-7.19 (8H, m), 6.94 (2H, broad d, J=6.5 Hz), 3.89-3.38 (5H, m), 3.65 (1H, d, J=13.3 Hz), 3.54 (1H, d, J=13.3 Hz), 2.88-2.75 (2H, m), 2.55 (1H, ddd, J=12.5, 8.9, 4.2 Hz), 2.34 (1H, dd, J=13.5, 8.9 Hz), 1.98-1.68 (4H, m), 0.98 (3H, t, J=7.5 Hz). 13C NMR (CDCl3) 174.05, 143.19, 139.64, 129.60, 129.15, 128.46, 128.35, 127.79, 127.10, 76.80, 67.25, 62.61, 59.05, 54.43, 51.64, 30.42, 27.91, 9.70 ppm. LRMS: 352.72.
Quantity
4.72 mL
Type
reactant
Reaction Step One
Name
(4-benzyl-1,4-oxazepan-2-ylmethyl)phenyl amine
Quantity
27.1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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